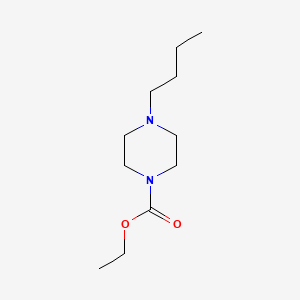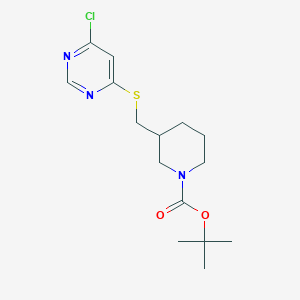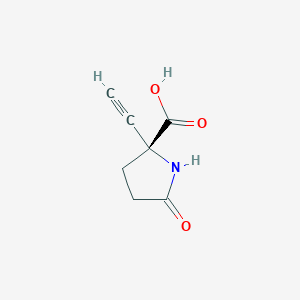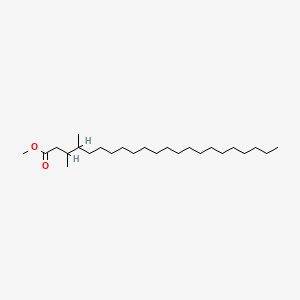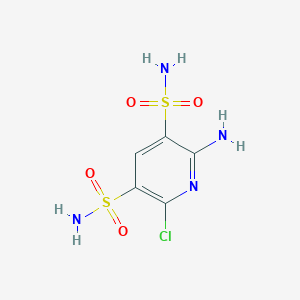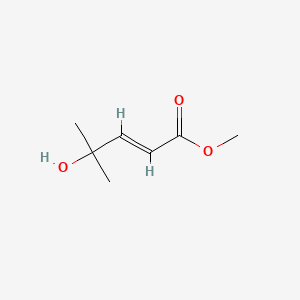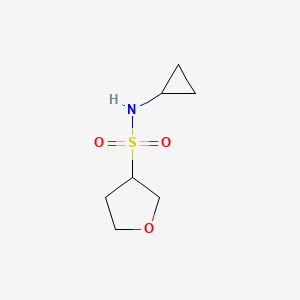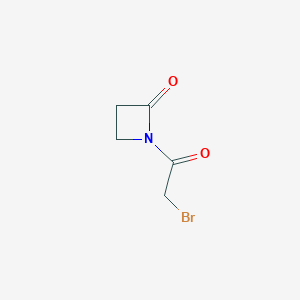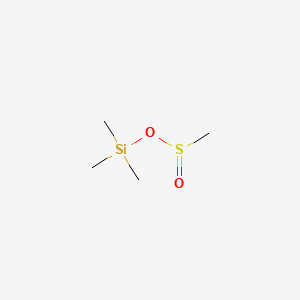
Ethyl 2-isopropoxy-4-methoxybenzimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-isopropoxy-4-methoxybenzimidate is a chemical compound with the molecular formula C13H20ClNO3 It is commonly used in scientific research and various industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-isopropoxy-4-methoxybenzimidate typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of m-cresol with thiocyanate in the presence of a catalyst to form an intermediate product. This intermediate is then reacted with halogenated isopropane under alkaline conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing the use of toxic reagents and the generation of waste. The reaction conditions are carefully controlled to achieve a high purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-isopropoxy-4-methoxybenzimidate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
Ethyl 2-isopropoxy-4-methoxybenzimidate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Mechanism of Action
The mechanism of action of Ethyl 2-isopropoxy-4-methoxybenzimidate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Ethyl 4-hydroxybenzimidate
- Ethyl 2-methoxy-4-isopropoxybenzimidate
- Ethyl 2-isopropoxy-4-hydroxybenzimidate
Comparison: Ethyl 2-isopropoxy-4-methoxybenzimidate is unique due to its specific functional groups and chemical properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it suitable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
763080-21-3 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
ethyl 4-methoxy-2-propan-2-yloxybenzenecarboximidate |
InChI |
InChI=1S/C13H19NO3/c1-5-16-13(14)11-7-6-10(15-4)8-12(11)17-9(2)3/h6-9,14H,5H2,1-4H3 |
InChI Key |
ZBJSSJKFWYKQHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1=C(C=C(C=C1)OC)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1,3-dimethyl-2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B13957264.png)
